(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
Description
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[inden] core with a phosphanyl group and bulky tert-butylphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Properties
Molecular Formula |
C45H58NP |
|---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C45H58NP/c1-41(2,3)31-23-32(42(4,5)6)26-35(25-31)47(36-27-33(43(7,8)9)24-34(28-36)44(10,11)12)38-18-14-16-30-20-22-45(40(30)38)21-19-29-15-13-17-37(46)39(29)45/h13-18,23-28H,19-22,46H2,1-12H3/t45-/m1/s1 |
InChI Key |
CLVXRNAJDUYJJS-WBVITSLISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirobi[inden] core: This can be achieved through a series of cyclization reactions.
Introduction of the phosphanyl group: This step often involves the use of phosphine reagents under controlled conditions to ensure the correct placement of the phosphanyl group.
Addition of tert-butylphenyl groups: These bulky groups are introduced to the molecule to enhance its stability and reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or other oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Known for its antioxidative properties.
Tris(2,4-di-tert-butylphenyl) phosphate: Used as an antioxidant and stabilizer in various applications.
Uniqueness
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine stands out due to its unique spirobi[inden] core and the presence of both phosphanyl and tert-butylphenyl groups. This combination of features provides it with distinct reactivity and stability, making it valuable for specialized research and industrial applications.
Biological Activity
The compound (R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine is a complex organic molecule characterized by its unique spirobi[inden] structure and bulky tert-butyl substituents. This compound belongs to a class of phosphine derivatives that have garnered interest for their potential biological activities and applications in catalysis and coordination chemistry. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and mechanisms of action.
Molecular Characteristics
- Molecular Formula : C₄₅H₅₈NP
- Molecular Weight : 643.92 g/mol
Structural Components
The compound features:
- A spirobi[inden] framework that contributes to its steric properties.
- Bis(3,5-di-tert-butylphenyl)phosphanyl groups that enhance its electronic properties and reactivity.
This unique structure may influence its interactions with biological systems, making it a candidate for further investigation into its biological activities.
The biological activity of this compound can be predicted through computational tools such as the Prediction of Activity Spectra for Substances (PASS). These tools assess the compound's potential interactions based on its structural characteristics.
Potential Biological Activities
- Antioxidant Properties : The bulky tert-butyl groups may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Cytoprotective Effects : Similar phosphine derivatives have shown protective effects in cellular models against oxidative damage induced by agents like tert-butyl hydroperoxide (t-BHP) .
- Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways, which could lead to alterations in cellular signaling and function.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Cytoprotection Against Oxidative Stress : Research has demonstrated that certain phosphine derivatives can protect cells from oxidative damage by modulating antioxidant enzyme levels . Similar mechanisms may be expected for this compound.
- Radical Scavenging Activity : Compounds with bulky substituents have been shown to possess significant radical scavenging capabilities. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Triphenylphosphine | Three phenyl groups | Commonly used as a ligand in coordination chemistry |
| Bisphosphine ligands | Two phosphine groups | Enhanced catalytic properties in metal complexes |
| Phosphoramidites | Phosphate backbone | Utilized in oligonucleotide synthesis |
The comparison highlights the unique steric and electronic properties of this compound in relation to other phosphine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
